molecular formula C16H24FN3OS B2532982 3-((dimethylamino)methyl)-N-(4-fluorobenzyl)-1,4-thiazepane-4-carboxamide CAS No. 1428357-49-6

3-((dimethylamino)methyl)-N-(4-fluorobenzyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2532982
CAS No.: 1428357-49-6
M. Wt: 325.45
InChI Key: ZQUVNFYRFQRFBX-UHFFFAOYSA-N
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Description

3-((dimethylamino)methyl)-N-(4-fluorobenzyl)-1,4-thiazepane-4-carboxamide is a useful research compound. Its molecular formula is C16H24FN3OS and its molecular weight is 325.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and tested for their cytotoxic activity against various cancer cell lines. These compounds exhibit potent cytotoxicity, with some derivatives showing IC(50) values less than 10 nM against murine leukemia and human Jurkat leukemia cell lines. This highlights the potential application of similar carboxamide derivatives in cancer research and therapy (Deady et al., 2003).

HIV Integrase Inhibitors

N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, a class of compounds including carboxamide derivatives, have been identified as potent inhibitors of the HIV-1 integrase enzyme, crucial for viral replication. One compound in this series demonstrated favorable pharmacokinetic properties and significant antiviral activity, suggesting the potential of carboxamide derivatives in developing new antiretroviral therapies (Pace et al., 2007).

Central Nervous System Agents

Carboxamide derivatives have also been explored for their potential applications as central nervous system agents. Studies on cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives revealed marked inhibition of tetrabenazine-induced ptosis, indicating their antidepressant properties. This research suggests the therapeutic potential of carboxamide derivatives in treating central nervous system disorders (Martin et al., 1981).

Synthetic Methodologies

The synthesis of carboxamide derivatives involves various methodologies that enable the creation of a wide range of compounds with potential biological activities. Studies demonstrate the synthesis of such derivatives through reactions with primary amines, showcasing the versatility of carboxamide chemistry in creating biologically active molecules (Deady et al., 2005).

Properties

IUPAC Name

3-[(dimethylamino)methyl]-N-[(4-fluorophenyl)methyl]-1,4-thiazepane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3OS/c1-19(2)11-15-12-22-9-3-8-20(15)16(21)18-10-13-4-6-14(17)7-5-13/h4-7,15H,3,8-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUVNFYRFQRFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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